molecular formula C9H16O2 B11920594 3,9-Dioxaspiro[5.5]undecane CAS No. 180-47-2

3,9-Dioxaspiro[5.5]undecane

Cat. No.: B11920594
CAS No.: 180-47-2
M. Wt: 156.22 g/mol
InChI Key: SCLYXAQXEWLFNE-UHFFFAOYSA-N
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Description

3,9-Dioxaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structure where two oxygen atoms are incorporated into a spiro[5.5]undecane skeleton. This compound is of significant interest due to its intriguing conformational and stereochemical properties, which make it a valuable subject for various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,9-Dioxaspiro[5.5]undecane typically involves the reaction of appropriate diols with ketones under acidic conditions to form the spirocyclic structure. One common method involves the use of 1,3-dioxane derivatives, which are reacted with ketones in the presence of an acid catalyst . The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

3,9-Dioxaspiro[5.5]undecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction results in more saturated spirocyclic compounds .

Mechanism of Action

The mechanism by which 3,9-Dioxaspiro[5.5]undecane exerts its effects involves its ability to interact with various molecular targets. The spirocyclic structure allows it to bind to specific enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, van der Waals forces, and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,9-Dioxaspiro[5.5]undecane is unique due to its specific arrangement of oxygen atoms within the spirocyclic framework, which imparts distinct stereochemical and conformational properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

180-47-2

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

3,9-dioxaspiro[5.5]undecane

InChI

InChI=1S/C9H16O2/c1-5-10-6-2-9(1)3-7-11-8-4-9/h1-8H2

InChI Key

SCLYXAQXEWLFNE-UHFFFAOYSA-N

Canonical SMILES

C1COCCC12CCOCC2

Origin of Product

United States

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